[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox
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Overview
Description
. It is a derivative of tetracycline and is used primarily to treat bacterial infections. Demeclocycline is known for its broad-spectrum antibacterial activity and is particularly effective against gram-positive and gram-negative bacteria .
Scientific Research Applications
Demeclocycline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of tetracycline antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, including Lyme disease, acne, and bronchitis.
Industry: Employed in the development of new antibiotics and in the study of bacterial resistance.
Safety and Hazards
Mechanism of Action
- It binds reversibly to the A site of the ribosome, preventing amino-acyl tRNA from binding. As a result, bacterial protein synthesis is disrupted .
Mode of Action
Pharmacokinetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demeclocycline involves multiple steps, starting from the basic tetracycline structure. The key steps include chlorination and methylation reactions to introduce the 7-chloro and 6-methyl groups, respectively . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of demeclocycline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Demeclocycline undergoes various chemical reactions, including:
Oxidation: Demeclocycline can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various demeclocycline derivatives with modified antibacterial properties. These derivatives can be used to target specific bacterial strains or to reduce side effects .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound of demeclocycline, used to treat a wide range of bacterial infections.
Oxytetracycline: Another tetracycline derivative with similar antibacterial properties.
Doxycycline: A more potent tetracycline antibiotic with a longer half-life.
Uniqueness of Demeclocycline
Demeclocycline is unique due to its specific modifications, including the 7-chloro and 6-methyl groups, which enhance its antibacterial activity and pharmacokinetic properties. It is also known for its slower excretion rate, maintaining effective blood levels for longer periods .
Properties
CAS No. |
149934-16-7 |
---|---|
Molecular Formula |
C23H26N4O9 |
Molecular Weight |
502.48 |
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-9-nitro-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C23H26N4O9/c1-25(2)11-7-12(27(35)36)17(28)14-9(11)5-8-6-10-16(26(3)4)19(30)15(22(24)33)21(32)23(10,34)20(31)13(8)18(14)29/h7-8,10,16,28-29,32,34H,5-6H2,1-4H3,(H2,24,33)/t8-,10-,16-,23-/m0/s1 |
InChI Key |
NSEFLFMALMVPQL-IRDJJEOVSA-N |
SMILES |
CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)[N+](=O)[O-])O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |
Origin of Product |
United States |
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